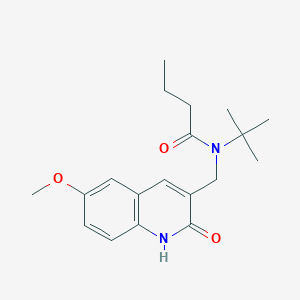
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide, also known as TQ-B, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. Moreover, N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been found to induce the expression of p53, a tumor suppressor gene that plays a critical role in apoptosis and cancer prevention.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been found to have significant biochemical and physiological effects in animal models of disease. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. Moreover, N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been found to have low toxicity and is well tolerated in animal models. However, there are some limitations to using N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide research. One area of interest is the development of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide as a potential therapeutic agent for cancer. Further studies are needed to investigate the efficacy of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide in animal models of cancer and to determine its potential side effects. Moreover, N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide could be investigated as a potential therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Finally, the development of new synthesis methods for N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide could lead to the production of more potent and selective analogs of this compound.
Méthodes De Synthèse
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-6-7-17(22)21(19(2,3)4)12-14-10-13-11-15(24-5)8-9-16(13)20-18(14)23/h8-11H,6-7,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDOLHDCIHRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

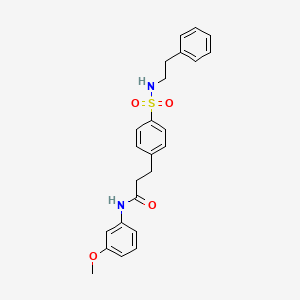
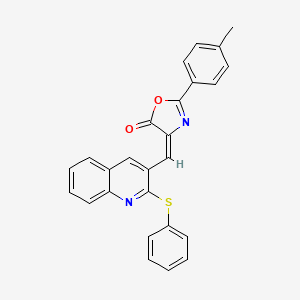
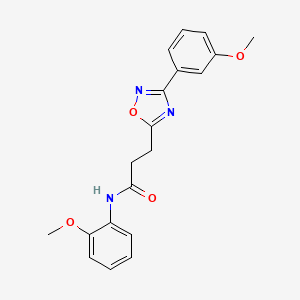
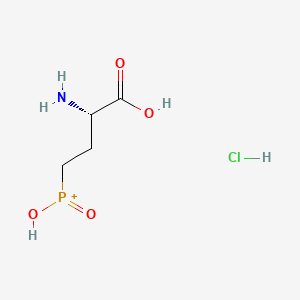
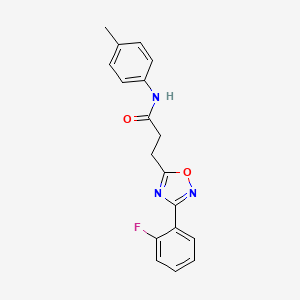
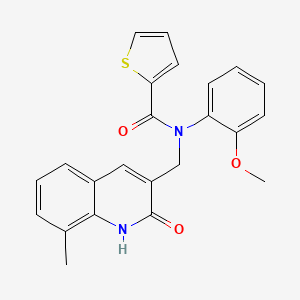


![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)

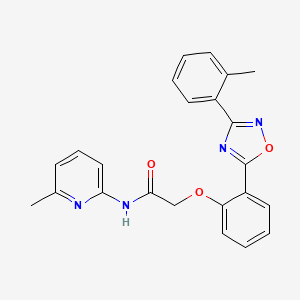
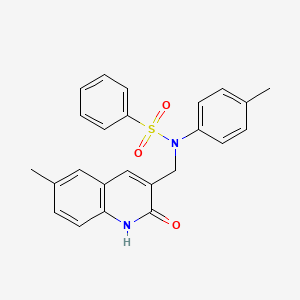
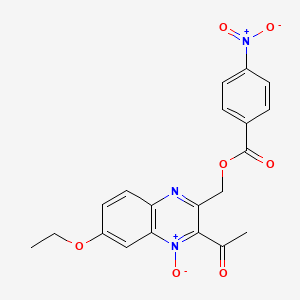
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)